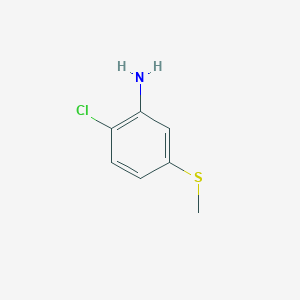

2-Chloro-5-(methylsulfanyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(methylsulfanyl)aniline is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

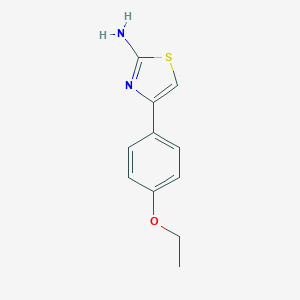

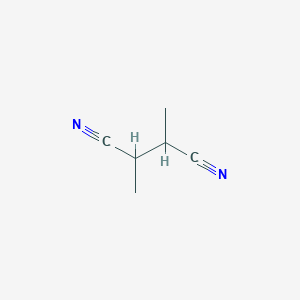

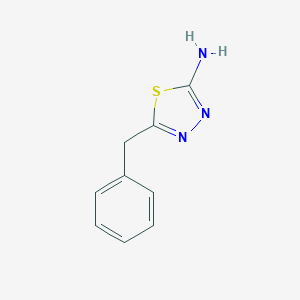

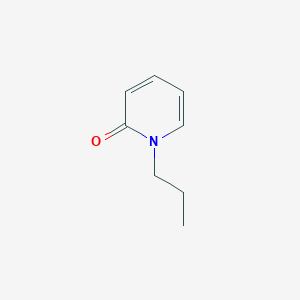

Synthesis and Biological Properties of Aniline Derivatives

Aniline derivatives, such as 2-Chloro-5-(methylsulfanyl)aniline, play a crucial role in organic synthesis, serving as precursors for the construction of complex molecules. These compounds exhibit a range of biological properties, making them of interest for the development of new pharmaceuticals and materials. For instance, 2-(Azolyl)anilines have been highlighted for their effective roles as 1,5-nucleophiles in cyclocondensation reactions, revealing their potential in creating pharmacologically active compounds (Antypenko et al., 2017).

Chemical Fixation of CO2

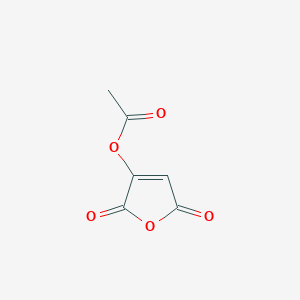

The reactivity of aniline derivatives towards carbon dioxide (CO2) has been explored as a method for the chemical fixation of CO2, offering a pathway to transform this greenhouse gas into value-added chemicals. Specifically, the cyclocondensation of aniline derivatives with CO2 to form functionalized azoles represents a promising approach for synthesizing benzene-fused azole compounds. This method not only utilizes CO2 as a resource but also contributes to the development of sustainable chemical processes (Vessally et al., 2017).

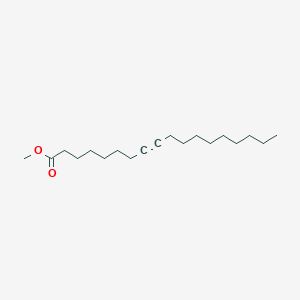

Photocatalytic and Photochemical Applications

The study of aniline derivatives extends into the field of photocatalysis and photochemistry, where these compounds are investigated for their potential to undergo light-induced reactions. These applications are pertinent in environmental remediation, such as the degradation of pollutants, and in the development of photoresponsive materials. The ability of aniline derivatives to participate in photocatalytic reactions opens up avenues for exploring new strategies for pollution control and the synthesis of advanced materials.

Development of Dental Adhesives

In the realm of dental materials, aniline derivatives have been studied for their application in dental adhesives. The incorporation of certain aniline derivatives into adhesive formulations can enhance bonding strength and durability, which is critical for the performance of dental restorations. The design of novel adhesive monomers that include aniline structures aims to improve the interface between dental tissues and restorative materials, ensuring long-lasting dental repairs (Ikemura & Endo, 2010).

Properties

IUPAC Name |

2-chloro-5-methylsulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQFMQYZZXOHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445645 |

Source

|

| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15945-75-2 |

Source

|

| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)